molecular formula C8H4F3N B2606370 2-Ethynyl-4-(trifluoromethyl)pyridine CAS No. 512197-90-9

2-Ethynyl-4-(trifluoromethyl)pyridine

Cat. No. B2606370
CAS RN: 512197-90-9
M. Wt: 171.122
InChI Key: OGBDFPAAGYXBNT-UHFFFAOYSA-N
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Description

“2-Ethynyl-4-(trifluoromethyl)pyridine” is a pyridine derivative with a molecular formula of C8H4F3N . It has a molecular weight of 171.12 . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring, a trifluoromethyl group, and an ethynyl group . The presence of these groups contributes to the unique physicochemical properties of the compound .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “this compound”, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in various chemical reactions, including the synthesis of other organic compounds .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound’s unique physical and chemical properties are attributed to the presence of a fluorine atom and a pyridine in its structure .

Scientific Research Applications

Synthesis of Complex Organic Compounds

2-Ethynyl-4-(trifluoromethyl)pyridine has been utilized in the synthesis of complex organic compounds. For instance, halopyridinols have been employed for an alternative approach to 2-substituted furo[2,3-b]pyridines and 2-substituted furo[2,3-c]pyridines through a process involving 2-(trimethylsilyl)furopyridines, 2-iodofuropyridines, and palladium-catalyzed reactions (Arcadi et al., 2002). Additionally, the compound has been implicated in the creation of self-complementary halogen bonded dimers in the solid state, as observed in the crystal structure of a series of related compounds (Kirchner et al., 2015).

Advancements in Material Science

There are significant contributions to material science, especially in the development of luminescent and magnetic materials. For example, 4-(2-tetrathiafulvalenyl-ethenyl)pyridine (TTF-CH=CH-Py) radical cation salts containing poly(beta-diketonate) rare earth complexes have been synthesized, exhibiting photoluminescent and magnetic properties, which are crucial in material science for various applications (Pointillart et al., 2009).

Chemical Synthesis and Functionalization

The chemical has been instrumental in the functionalization of pyridines. Trifluoromethyl-substituted pyridines have been synthesized through the displacement of iodine by in situ generated (trifluoromethyl)copper, demonstrating its utility in organic synthesis (Cottet & Schlosser, 2002). Furthermore, it has been used in direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, highlighting its versatility in organic chemistry (Schlosser & Marull, 2003).

Photoreactivity and Electrochemical Properties

The compound's derivatives have been studied for their photochromic behavior, where the photoreactivity was observed to be influenced by the quaternarization of the pyridine moieties, demonstrating its potential in developing photo-responsive materials (Yumoto et al., 2008). Additionally, Tetrathiafulvalene-π-Spacer-Acceptor derivatives, including 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, have been synthesized and characterized for their optical and electrochemical properties, further emphasizing the compound's significance in the field of material science and electrochemistry (Andreu et al., 2000).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H226, H302, H315, H318, and H335 . These indicate that the compound is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives, including “2-Ethynyl-4-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

It is known that fluoropyridines, a class of compounds to which 2-ethynyl-4-(trifluoromethyl)pyridine belongs, have interesting and unusual physical, chemical, and biological properties .

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner, potentially leading to different outcomes compared to other similar compounds.

Biochemical Pathways

It is known that fluoropyridines can be used in the synthesis of various biologically active compounds , suggesting that they may have wide-ranging effects on multiple biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .

Result of Action

Given its potential use in the synthesis of various biologically active compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This suggests that the presence of fluorine in this compound may enhance its stability and efficacy in various environmental conditions.

properties

IUPAC Name

2-ethynyl-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-2-7-5-6(3-4-12-7)8(9,10)11/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBDFPAAGYXBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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